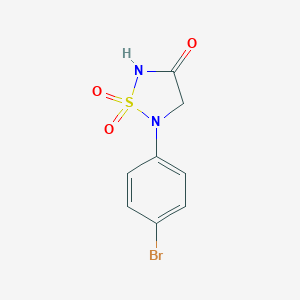

5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves several chemical processes, including reactions with carboxylic acids to form cocrystals and salts, showcasing the versatility and reactivity of the thiadiazole core. For instance, the interaction with 2-(naphthalen-2-yloxy)acetic acid and 3,5-dinitrobenzoic acid has been reported, leading to the formation of structurally complex adducts and salts through cyclic hydrogen-bonding motifs (Smith & Lynch, 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide, features intricate hydrogen bonding and planar configurations that contribute to their stability and reactivity. X-ray crystallography has provided insights into the planarity of the heterodimers formed and the presence of weak π-π interactions, which are crucial for understanding the chemical behavior of these compounds (Smith & Lynch, 2013).

Chemical Reactions and Properties

The reactivity of thiadiazole compounds, including the targeted molecule, involves interactions that lead to the formation of cocrystals and salts with distinct properties. These reactions are characterized by cyclic hydrogen-bonding motifs and the ability to form stable planar structures, contributing to the compound's utility in chemical synthesis and design (Smith & Lynch, 2013).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including 5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide, are influenced by their molecular structure. The planarity of the heterodimers and the presence of weak π-π stacking interactions are important factors that affect their solid-state behavior, solubility, and stability (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are defined by their reactivity and interaction patterns. The formation of cocrystals and salts through specific hydrogen-bonding interactions and the capability to establish weak π-π interactions underline the chemical versatility and potential applications of these compounds in further chemical research and development (Smith & Lynch, 2013).

Applications De Recherche Scientifique

Bioactivity of Thiazolidin-4-Ones

Thiazolidin-4-ones are recognized for their significant biological activities, which include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of various substituents on these molecules significantly affects their biological activity, highlighting their potential in drug design and therapeutic applications (Mech, Kurowska, & Trotsko, 2021).

Thiazolidinedione Derivatives as Therapeutic Agents

2,4‐Thiazolidinedione derivatives, known for their wide range of pharmacological activities, have been extensively modified to produce various lead molecules for treating clinical disorders. These modifications, particularly at the N‐3 and C‐5 positions, have led to the development of antimicrobial, anticancer, and antidiabetic agents. This review underscores the potential of thiazolidinedione-based ligands in medicinal chemistry, emphasizing the importance of structural modification in enhancing drug efficacy (Singh et al., 2022).

Heterocyclic Systems Based on 1,3,4-Thiadiazoles

The pharmacological potential of 1,3,4-thiadiazole-based heterocyclic systems is well-documented, with these compounds showing antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles often leads to a synergistic effect, marking these scaffolds as important for the development of new drug-like molecules (Lelyukh, 2019).

Synthesis and Significance of 1,3,4-Thiadiazolines

The synthesis methods for 1,3,4-thiadiazoline and related compounds highlight their pharmaceutical significance, particularly their biological activity against fungal and bacterial strains. This review explores various synthetic methods and the importance of thiadiazolines in drug development, suggesting their potential as effective antimicrobial agents (Yusuf & Jain, 2014).

Orientations Futures

Given its use in the preparation of phenylthiadiazolidinones as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for the treatment of diabetes mellitus , future research could explore its potential in the development of new therapeutic agents. Further studies could also investigate its properties and applications in other fields such as materials science and catalysis.

Propriétés

IUPAC Name |

5-(4-bromophenyl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3S/c9-6-1-3-7(4-2-6)11-5-8(12)10-15(11,13)14/h1-4H,5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAOEWCONBCWMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NS(=O)(=O)N1C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)